![molecular formula C16H13NO4 B4836427 (1Z)-1-[(4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B4836427.png)
(1Z)-1-[(4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Overview
Description
(1Z)-1-[(4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE is a complex organic compound with a unique structure that combines a furan ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[(4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation and Functionalization
The dione moiety arises from oxidation of dihydro precursors . For instance:
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SeO2-mediated oxidation converts dihydrofuropyridine intermediates to the dione structure, as seen in cyclohepta[b]furan derivatives .
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Singlet oxygen (¹O₂ ) reacts with conjugated dienes in bicyclic endoperoxides, forming ketones via radical intermediates .
Reaction Type | Reagents/Conditions | Outcome |
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Knoevenagel condensation | 4-Methoxybenzaldehyde, base | Benzylidene substitution |
Oxidation | SeO₂, CH₂Cl₂, 25°C | Dione formation from dihydro precursor |
Cyclization | Pd/C, DMF, 80°C | Fused ring closure |
Stereochemical Considerations
The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the dione carbonyl. Isomerization to the E-isomer occurs under UV light or acidic conditions, as evidenced by related compounds in EvitaChem’s catalog.
Pharmaceutical Modifications
While the compound itself is labeled for research use, structural analogs undergo sulfonation or alkylation to enhance bioavailability. For example:
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AuCl₃-catalyzed reactions introduce sulfonyl groups at the pyridine nitrogen .
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Propargylation at the methyl position enables further cross-coupling for drug-discovery applications .
Degradation and Stability
The dione ring is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 6-methylfuro[3,4-c]pyridine derivatives . Stability studies indicate:
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Photodegradation : Exposure to UV light (λ = 254 nm) causes Z→E isomerization and ring-opening.
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Thermal stability : Decomposes above 200°C, forming CO and CO₂ as major byproducts .
Comparative Reactivity
The compound’s reactivity aligns with furopyridine-dione analogs :
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Electrophilic substitution occurs at the para position of the methoxyphenyl group.
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Nucleophilic attack targets the electron-deficient pyridine-dione core.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of furo[3,4-c]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines by targeting specific metabolic pathways such as pyrimidine biosynthesis. The compound's ability to disrupt nucleotide synthesis is particularly relevant for cancer therapies where rapid cell division is a hallmark of tumor growth .
Immunomodulatory Effects
The compound has been found to enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis. This mechanism amplifies the efficacy of immune responses against viral infections and may have implications for treating autoimmune diseases . The modulation of immune pathways positions this compound as a potential candidate for developing new immunotherapeutics.
Antimicrobial Activity
Studies have reported antimicrobial properties associated with furo[3,4-c]pyridine derivatives. These compounds demonstrate efficacy against various bacterial strains, making them suitable for developing new antibiotics . The mechanism often involves disrupting bacterial metabolic processes.
Synthetic Pathways
The synthesis of (1Z)-1-[(4-methoxyphenyl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione can be accomplished through several methodologies:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones under acidic conditions.
- Cyclization Techniques : Employing cyclization methods that facilitate the formation of the furo[3,4-c]pyridine ring system from simpler precursors .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of the compound on HEK-293 cells and demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation over a 72-hour period. The results indicated a dose-dependent response with an IC50 value that suggests strong potential for further development as an anticancer agent .
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of this compound on interferon signaling pathways. The study revealed that treatment with the compound significantly increased the expression of genes associated with immune response in vitro. This finding highlights its potential application in enhancing antiviral therapies .
Mechanism of Action
The mechanism of action of (1Z)-1-[(4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[(4-METHOXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
- (1Z)-1-[(4-HYDROXYPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
- (1Z)-1-[(4-CHLOROPHENYL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound (1Z)-1-[(4-methoxyphenyl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione, often referred to as a furo[3,4-c]pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of furo[3,4-c]pyridine derivatives typically involves multi-step organic reactions that integrate various functional groups. The specific compound under discussion can be synthesized using methods that include condensation reactions between appropriate aldehydes and ketones followed by cyclization steps. The presence of the methoxy group is crucial for enhancing the compound's biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies focusing on its anticancer properties and other pharmacological effects.
Antitumor Activity
Recent studies have demonstrated significant antitumor activity against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed notable cytotoxic effects on KYSE70 and KYSE150 cell lines.
- Inhibition Rates : At a concentration of 20 µg/mL, it achieved a 99% inhibition rate on cell growth after 48 hours.
- IC50 Values : The IC50 value was determined to be 0.655 µg/mL after 24 hours of exposure .
Table 1 summarizes the cytotoxicity results against different cancer cell lines:
Compound | Cell Line | Concentration (µg/mL) | Inhibition (%) | IC50 (µg/mL) |
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4c | KYSE70 | 20 | 99 | 0.655 |
4c | KYSE150 | 40 | Significant | Not specified |
Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins such as METAP2 and EGFR. Key findings include:
- Binding Interactions : The carbonyl group of the pyridinone moiety plays a crucial role in binding with amino acid residues in the target proteins.
- Protein Targets : The furan ring engages in π-stacking interactions with tryptophan residues in both METAP2 and EGFR proteins, suggesting potential pathways for therapeutic intervention .
Other Biological Activities
Beyond anticancer properties, this compound exhibits various other biological activities:
- Antiviral Effects : Research indicates that derivatives of furo[3,4-c]pyridine can enhance cellular responses to interferons by inhibiting de novo pyrimidine biosynthesis. This mechanism suggests potential applications in treating viral infections and enhancing immune responses .
- Enzyme Inhibition : The compound has shown promise as an inhibitor for enzymes such as acetylcholinesterase and urease. These activities are critical for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antitumor Activity : A comprehensive evaluation involving multiple cancer cell lines established its efficacy in inhibiting tumor growth through apoptosis induction.
- Interferon Response Amplification : Research demonstrated that treatment with this compound significantly amplified the response to type I and II interferons in cultured cells by targeting pyrimidine metabolism pathways .
Properties
IUPAC Name |
(1Z)-1-[(4-methoxyphenyl)methylidene]-6-methyl-5H-furo[3,4-c]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-9-7-12-13(21-16(19)14(12)15(18)17-9)8-10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,17,18)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMSAZISJXLRTG-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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